
An In-depth Technical Guide to the
Spectroscopic Analysis of C23H16Br2N2O4

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: C23H16Br2N2O4

Cat. No.: B12622877 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Requirements: This document provides a detailed spectroscopic analysis of the novel

organic compound C23H16Br2N2O4, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. It also outlines the experimental protocols for these

analyses and includes visualizations of experimental workflows and a potential signaling

pathway.

Proposed Molecular Structure
Due to the absence of publicly available experimental data for a compound with the molecular

formula C23H16Br2N2O4, a plausible molecular structure is proposed for the purpose of this

technical guide. The proposed structure, N,N'-(4,4'-dibromo-[1,1'-biphenyl]-2,2'-diyl)bis(2-oxo-

2H-pyran-5-carboxamide), is a complex molecule featuring a biphenyl core with bromine

substituents, and two carboxamide-linked 2-oxo-2H-pyran rings. This structure is consistent

with the molecular formula and possesses features that would yield distinct and interpretable

spectroscopic data.

Molecular Formula: C23H16Br2N2O4 Molecular Weight: 556.20 g/mol

Spectroscopic Data Presentation
The following tables summarize the predicted quantitative data for the NMR, IR, and Mass

Spectrometric analysis of the proposed structure for C23H16Br2N2O4.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (500 MHz, DMSO-d₆) Predicted Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

10.21 Singlet 2H Amide N-H

8.55 Doublet 2H Pyran C6-H

8.10 Doublet 2H Biphenyl C3-H, C3'-H

7.85 Doublet of doublets 2H Biphenyl C5-H, C5'-H

7.60 Doublet 2H Biphenyl C6-H, C6'-H

6.70 Doublet 2H Pyran C3-H

6.45 Doublet 2H Pyran C4-H

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Predicted Data
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Chemical Shift (δ, ppm) Assignment

164.5 Amide C=O

161.0 Pyran C2=O

145.2 Pyran C6

140.1 Pyran C5

138.5 Biphenyl C2, C2'

135.8 Biphenyl C1, C1'

132.4 Biphenyl C5, C5'

129.7 Biphenyl C3, C3'

125.1 Biphenyl C6, C6'

122.3 Biphenyl C4, C4'

118.9 Pyran C3

110.6 Pyran C4

Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300-3100 Strong, Broad N-H Stretch (Amide)

3100-3000 Medium Aromatic C-H Stretch

1720-1700 Strong C=O Stretch (Pyranone)

1680-1660 Strong C=O Stretch (Amide I)

1600-1450 Medium to Strong
C=C Stretch (Aromatic and

Pyran)

1550-1520 Medium N-H Bend (Amide II)

1300-1200 Medium C-N Stretch

850-800 Strong
C-H Out-of-plane Bend

(Aromatic)

700-600 Medium to Strong C-Br Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance (%) Assignment

553.95, 555.95, 557.95 50, 100, 50
[M]⁺, [M+2]⁺, [M+4]⁺

(Molecular Ion Cluster)

474.98, 476.98 30, 30 [M - Br]⁺

396.01 15 [M - 2Br]⁺

284.06 40 [C12H8Br2N2]⁺

121.02 60 [C6H3N2O2]⁺

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of C23H16Br2N2O4 (approximately 10 mg) is dissolved in 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C

NMR spectra are acquired on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an

internal standard (δ = 0.00 ppm). For ¹H NMR, 16 scans are acquired with a relaxation delay of

1 second. For ¹³C NMR, 1024 scans are acquired with a 2-second relaxation delay.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin

pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
High-resolution mass spectrometry is performed on a time-of-flight (TOF) mass spectrometer

using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a mixture of

acetonitrile and water with 0.1% formic acid and introduced into the mass spectrometer via

direct infusion. The data is acquired over a mass range of m/z 100-1000.

Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic analysis of C23H16Br2N2O4.

Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by C23H16Br2N2O4.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of C23H16Br2N2O4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12622877#c23h16br2n2o4-spectroscopic-analysis-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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